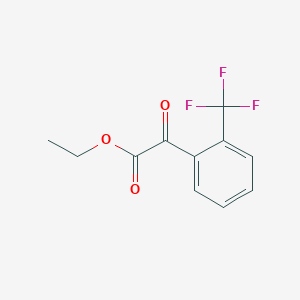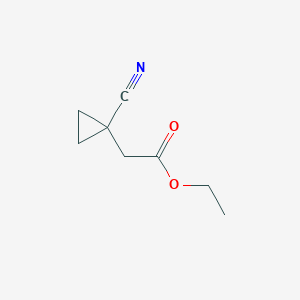
Ethyl 2-(trifluoromethyl)benzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(trifluoromethyl)benzoylformate (ETFBF) is an organic compound that is widely used in various scientific research applications. It is a colorless solid with a molecular formula of C9H9F3O3. ETFBF is commonly used as a reagent in organic synthesis and has a wide range of applications in the laboratory. ETFBF can be used as a substitute for other trifluoromethyl compounds, such as trifluoromethylbenzenes, due to its low toxicity and low reactivity. ETFBF is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-(trifluoromethyl)benzoylformate is not fully understood. It is believed that this compound acts as an electrophile, reacting with nucleophiles such as amines or alcohols. The reaction of this compound with nucleophiles produces a variety of products, including ethers, esters, and amides. In addition, this compound can react with other electrophiles, such as halogenated compounds, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known that this compound is not toxic and has low reactivity. However, further research is needed to determine the potential health effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(trifluoromethyl)benzoylformate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity and low reactivity. This makes it an ideal reagent for organic synthesis and other laboratory experiments. In addition, this compound is relatively inexpensive and can be easily prepared in the lab. However, this compound can be difficult to handle due to its volatility and reactivity.
Orientations Futures
There are several potential future directions for research on Ethyl 2-(trifluoromethyl)benzoylformate. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in other areas, such as drug synthesis and industrial uses. Finally, research could be done to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
Ethyl 2-(trifluoromethyl)benzoylformate can be synthesized in two different ways. The first method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic anhydride in anhydrous acetonitrile. This reaction yields a mixture of the desired product and other by-products. The second method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic acid in the presence of an acid catalyst. This reaction produces a purer product than the first method, but requires a longer reaction time.
Applications De Recherche Scientifique
Ethyl 2-(trifluoromethyl)benzoylformate is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a substitute for other trifluoromethyl compounds. This compound is also used in the synthesis of a variety of other compounds, including polymers, dyes, and fragrances. In addition, this compound is used in the synthesis of heterocyclic compounds and the preparation of fluoroalkenes.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGMYHZUAQAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)




![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)


![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)